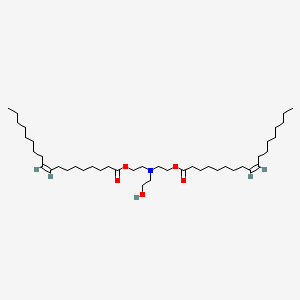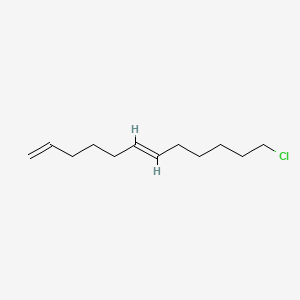
(R)-2-(2-Naphthyl)glycolic acid
Vue d'ensemble
Description
“®-2-(2-Naphthyl)glycolic acid” suggests a compound that contains a naphthyl group, which is a segment of naphthalene, attached to a glycolic acid molecule at the 2-position . The “®” indicates that it’s a specific enantiomer, or spatial arrangement, of the molecule .
Molecular Structure Analysis
The molecular structure would consist of a naphthyl group attached to a glycolic acid. The exact structure would depend on the specific spatial arrangement indicated by the “®” in the name .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. Generally, the carboxylic acid group in the glycolic acid portion could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(2-Naphthyl)glycolic acid” would be influenced by the presence of the naphthyl group and the glycolic acid group. For example, it would likely exhibit the acidic properties typical of carboxylic acids .Applications De Recherche Scientifique
Biomedical Applications of Polyglycolic Acid (PGA)
Summary
Polyglycolic acid (PGA) is a biopolymer with significant thermal and mechanical properties and biodegradability . It’s used in various medical applications and the renewable industry .
Methods of Application
The primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates . Different systems have been developed using varying parameters including catalysis, initiators, solvents, and reaction temperature .
Results
PGA has a faster degradation rate and higher mechanical properties compared to PLA and PLGA with different PGA/PLA ratio . It’s insoluble in many solvents due to its high crystallinity but just soluble in highly fluorinated solvents such as hexafluoroisopropanol (HFIP) until a molar mass of 45,000 g/mol .
Synthesis of ®-2-(2-NAPHTHYL)GLYCOLIC ACID
Summary
®-2-(2-NAPHTHYL)GLYCOLIC ACID is a compound that contains a total of 25 atoms; 10 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .
Methods of Application
The synthesis of ®-2-(2-NAPHTHYL)GLYCOLIC ACID can be achieved from 2-Acetonaphthone .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432370 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Naphthyl)glycolic acid | |
CAS RN |
43210-73-7 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)










![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
